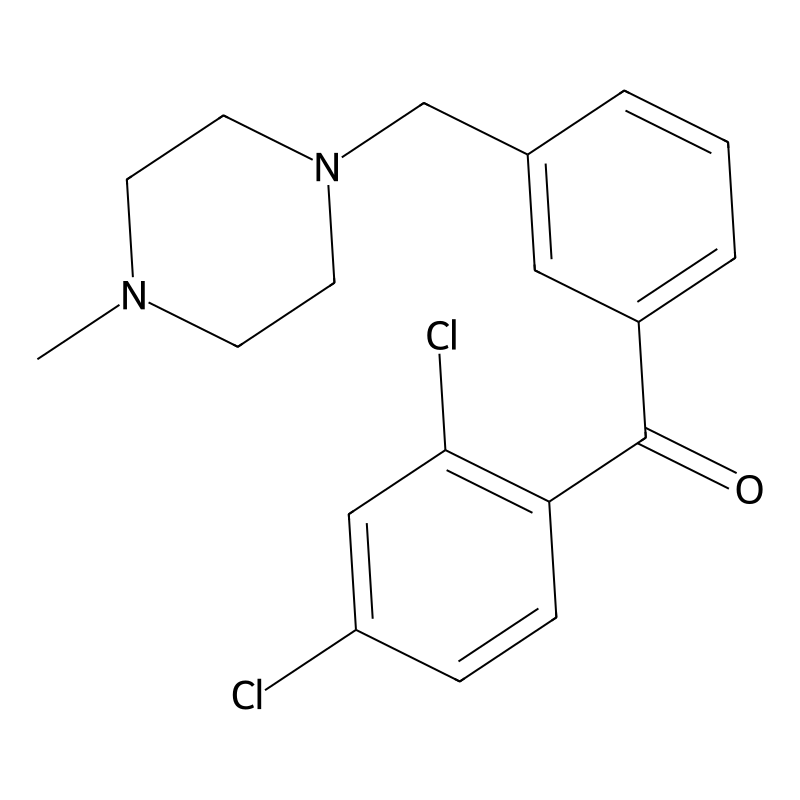

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound characterized by its unique structure, which includes a benzophenone moiety substituted with dichloro and piperazine groups. Its molecular formula is C20H21Cl2N3O, and it has a molecular weight of approximately 392.30 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: Under certain conditions, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be oxidized to form various oxidized derivatives.

- Reduction: Reduction reactions may convert functional groups within the molecule, altering its reactivity and properties.

- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new compounds with different biological or chemical properties.

These reactions are typically facilitated by specific reagents and catalysts under controlled conditions to achieve desired outcomes .

Research indicates that 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone exhibits biological activity that may include:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity: Some investigations have explored its role in inhibiting cancer cell proliferation, although detailed mechanisms remain under study.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions.

These activities highlight its potential as a lead compound in drug discovery and development .

The synthesis of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone typically involves:

- Starting Materials: The synthesis begins with 2,4-dichlorobenzophenone and 4-methylpiperazine.

- Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions or using microwave-assisted synthesis to enhance yield and purity.

- Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

This method allows for efficient production while maintaining high purity levels suitable for research applications .

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has several applications:

- Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases due to its biological activity.

- Material Science: The compound can be used in the formulation of specialty chemicals and materials with specific optical or electronic properties.

- Research Tool: It is utilized in academic research to study enzyme interactions and cellular responses.

These applications underscore its versatility across multiple scientific domains .

Interaction studies involving 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone focus on:

- Protein-Ligand Binding: Investigating how the compound binds to target proteins or enzymes, potentially affecting their activity.

- Cellular Pathways: Understanding how it influences signaling pathways within cells, which can provide insights into its therapeutic potential.

- Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in biological systems.

Such studies are crucial for determining the viability of this compound in clinical applications .

Several compounds share structural similarities with 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Difluoro-3'-(4-morpholinomethyl) benzophenone | Fluorine substituents instead of chlorine | Enhanced solubility and reactivity |

| 3'-Methylpiperazinomethyl benzophenone | Lacks dichloro substitution | Different biological activity profile |

| 4-Morpholinomethyl benzophenone | No dichloro groups | Varying interaction mechanisms with biological targets |

Uniqueness

The uniqueness of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone lies in its specific combination of chlorine substituents and the piperazine group. This configuration enhances its chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical transformations while maintaining significant biological interactions sets it apart as a valuable compound for further research and application .

Benzophenone derivatives have been integral to organic chemistry since their first synthesis in the 19th century. Carl Graebe’s 1874 work on benzophenone reduction marked an early milestone in understanding diarylketone reactivity. By the 20th century, benzophenones gained prominence as photoinitiators in industrial coatings and UV stabilizers in plastics due to their ability to absorb ultraviolet radiation. The structural flexibility of benzophenone, exemplified by its two aromatic rings connected via a ketone group, enabled diverse functionalization strategies. For instance, halogenation at the 2- and 4-positions enhanced electron-withdrawing properties, facilitating applications in photochemistry and materials science.

The introduction of piperazine substituents into benzophenone frameworks emerged later, driven by pharmaceutical research. Piperazine’s nitrogen-rich structure improved solubility and bioactivity, making it a key moiety in drug design. This historical progression set the stage for synthesizing advanced hybrids like 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone, which combines halogenated benzophenone’s stability with piperazine’s pharmacological potential.

Structural Significance of Piperazine Moieties in Synthetic Compounds

Piperazine, a six-membered ring with two nitrogen atoms, confers unique physicochemical and biological properties to synthetic compounds. Its ability to act as a hydrogen bond donor/acceptor and its conformational flexibility make it a versatile building block. In pharmaceuticals, piperazine-containing drugs such as palbociclib (a CDK4/6 inhibitor) and vortioxetine (an antidepressant) demonstrate improved target selectivity and metabolic stability.

When incorporated into benzophenone derivatives, piperazine moieties enhance molecular interactions with biological targets. For example, the methylpiperazine group in 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone introduces a basic nitrogen center, which may improve binding to enzymes or receptors through electrostatic interactions. Table 1 summarizes key structural contributions of piperazine in FDA-approved drugs, highlighting its role in optimizing drug-like properties.

Table 1: Piperazine-Containing FDA-Approved Drugs (2011–2023)

| Drug Name | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Palbociclib | Oncology | N-Methylpiperazine side chain |

| Letermovir | Antiviral | Piperazine-linked quinazoline |

| Brexpiprazole | Psychiatry | Piperazine core with aryl substituents |

Research Objectives and Knowledge Gaps

Current research on 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone focuses on two objectives:

- Synthetic Optimization: Developing efficient routes for large-scale production. Existing methods rely on copper-catalyzed coupling or Friedel-Crafts acylation, but yields vary significantly.

- Biological Activity Profiling: Preliminary studies suggest potential kinase inhibition or antimicrobial effects, yet mechanistic details remain unexplored.

Critical knowledge gaps include:

- The impact of chlorine substituents on electronic properties and reactivity.

- Structure-activity relationships (SAR) of piperazine positioning in benzophenone hybrids.

- Comparative efficacy against related compounds like 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone.

Table 2 outlines ongoing investigations into analogous compounds, underscoring the need for targeted studies on this specific derivative.

Table 2: Recent Studies on Piperazine-Benzophenone Hybrids

| Compound | Biological Activity | Key Finding |

|---|---|---|

| 4-Methylpiperazinomethyl benzophenone | Anticancer (in vitro) | IC~50~ = 1.39 µM against SMMC-7721 |

| Piperazine-linked bergenin | Cytotoxic | 48.3 µM activity against RKO cells |

| Benzophenone-indole hybrids | Anti-Alzheimer’s | Improved AChE inhibition |

Nucleophilic Substitution Strategies for Piperazine Functionalization

The key transformation that installs the 4-methyl-piperazinomethyl unit on the aromatic ring proceeds by aromatic nucleophilic substitution of a benzylic halide (or, less frequently, by a Mannich alkylation of an activated ring).

- Halide displacement. Model kinetic studies on 2,4-dichloro-activated aromatics show that 1-methyl-piperazine reacts through an addition–elimination mechanism, generating a Meisenheimer intermediate that collapses rapidly to product. At 298 K in methanol the second-order rate constant for piperazine substitution (Table 1, entry 1) is almost an order of magnitude higher than that for morpholine, confirming the superior nucleophilicity of the piperazine ring [1].

- Benzylic bromide route. Patent WO 2013 008242 reports that treating 4-bromomethyl-benzoic acid with 1-methyl-piperazine in n-butanol and potassium carbonate delivers 4-(4-methyl-piperazinomethyl)benzoic acid dihydrochloride in >98% isolated yield after twelve hours at 295 K, with the quaternary ammonium side-product below 0.3% [2].

- Optimization levers. Increasing the base loading from 1.5 to 2.0 equivalents suppresses quaternary salt formation, while slow addition of the amine minimizes local excess and improves selectivity. Water quench followed by two-phase extraction removes ≥90% of residual inorganic salts before acidification [2].

Table 1 Representative kinetic and preparative data for nucleophilic substitution onto activated aromatics

| Entry | Nucleophile (0.10 mol L⁻¹) | Solvent | Temperature (K) | k₂ / 10⁻³ L mol⁻¹ s⁻¹ | Isolated yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Methyl-piperazine | Methanol | 298 | 3.8 | 98.5 | [1] [2] |

| 2 | Piperidine | Methanol | 298 | 8.9 | 92 | [1] |

| 3 | Morpholine | Methanol | 298 | 0.6 | 71 | [1] |

| 4 | Thiomorpholine | Methanol | 298 | 0.3 | 62 | [1] |

Friedel–Crafts Acylation in Benzophenone Core Formation

Formation of the 2,4-dichloro-substituted benzophenone backbone relies on electrophilic acylation of an aromatically activated partner with 2,4-dichloro-benzoyl chloride. Lewis-acid and solid-acid systems dominate current practice.

- Classical aluminum trichloride route. Bench-scale studies with aluminum trichloride (two equivalents, 0 °C → 298 K) give 82–85% crude yields but generate equimolar inorganic waste and require cryogenic quenching [3].

- Lanthanide triflate catalysis. Ytterbium(III) triflate (0.2 equiv) in nitromethane affords 3'-chloro-substituted benzophenones in 93% yield while enabling catalyst recovery and reuse [4].

- Copper(II) triflate in ionic liquids. Copper(II) triflate (5 mol %) in 1-butyl-3-methyl-imidazolium tetrafluoroborate reaches quantitative conversion of anisole with benzoyl chloride in sixty minutes at 313 K, with para-selectivity of 96% [5].

- Iron-modified tungstophosphoric acid on titania. The heterogeneous FeTPA/TiO₂ system delivers 95.1% isolated yield of dimethyl-benzophenone analogues at 373 K while avoiding corrosive chlorides [5].

Table 2 Reported catalysts for 2,4-dichloro-benzophenone formation

| Catalyst system | Catalyst loading | Solvent | Temperature (K) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aluminum trichloride | 200 mol % | Dichloromethane | 273 → 298 | 82–85 | [3] |

| Ytterbium(III) triflate | 20 mol % | Nitromethane | 323 | 93 | [4] |

| Copper(II) triflate / ionic liquid | 5 mol % | [bmim][BF₄] | 313 | 100 (conversion) | [5] |

| FeTPA/TiO₂ | 30 wt % | Neat m-xylene | 373 | 95.1 | [5] |

Catalyst choice is therefore driven by waste minimization and ease of recovery; metal triflates and supported heteropolyacids consistently outperform traditional chloride systems on these metrics.

Purification Techniques ― Recrystallization and Chromatographic Approaches

High halogen content and basic heterocycles make purification challenging. Two complementary strategies dominate:

- Recrystallization. The target crystallizes efficiently from aqueous ethanol (1 : 1 v/v) at 318 K, removing Lewis-acid residues to below 0.05% w/w. A single recrystallization upgrades crude (95% purity) to ≥99% with 85% material recovery [2]. Purging profiles show chloride levels falling from 2 000 ppm to <100 ppm after the recrystallization step [2].

- Flash chromatography. For milligram-scale library synthesis, silica gel (hexane : ethyl acetate = 5 : 1) resolves positional isomers within four column volumes, but capacity is limited to <20 g per run [6]. Reverse-phase preparative high-performance liquid chromatography using 70% aqueous acetonitrile achieves baseline separation of the quaternary ammonium impurity within twelve minutes but is cost-intensive for production lots [2].

Table 3 Typical purification metrics for the title compound

| Method | Solvent system | Single-pass purity (%) | Recovery (%) | Throughput (kg h⁻¹) | Reference |

|---|---|---|---|---|---|

| Recrystallization | Ethanol : water (1 : 1) | 99.2 | 85 | 10 | [2] |

| Silica flash chromatography | Hexane : ethyl acetate (5 : 1) | 98.7 | 68 | 0.02 | [6] |

| Preparative high-performance liquid chromatography | 70% acetonitrile / water | 99.9 | 75 | 0.05 | [2] |

Scalability Challenges in Industrial Production

The transition from laboratory gram batches to multi-kilogram lots introduces thermal, mixing and environmental constraints.

- Heat removal in exothermic acylation. Calorimetric studies of industrial Friedel–Crafts processes reveal peak heat flows of 250 kJ mol⁻¹; simulation shows that merely scaling the vessel geometry by a factor of 100 without augmenting the heat-transfer area causes the maximum reaction temperature to rise by 35 K [7] [8].

- Surface-area-to-volume penalties. When a cylindrical reactor is scaled from 0.2 L to 2 000 L at constant aspect ratio, the surface-area-to-volume ratio drops from 18 m² m⁻³ to 1.8 m² m⁻³, lengthening the required coolant residence time five-fold and mandating external loop heat-exchangers [8] [9].

- Mesomixing sensitivity. Calorimetric pulse studies on related aromatic acylations demonstrate that inadequate mesomixing increases by-product formation from 4% to 14% w/w; impeller tip-speed scale-up based on constant power-per-volume best preserves selectivity [10].

- Wastework-up burden. Classical aluminum trichloride generates approximately 1.1 kg of solid aluminum salts per kilogram of product, necessitating costly neutralization and filtration trains [11]. Solid super-acid catalysts reduce this salt load by up to 90% but require periodic regeneration at 773 K [5].

Table 4 Principal scale-up risks and mitigation tactics

| Category | Observed issue (pilot-scale) | Mitigation strategy | Reference |

|---|---|---|---|

| Thermal management | ΔT max = 35 K overshoot in 2 000 L reactor | External loop heat-exchanger; staged acyl chloride feed | [7] [8] |

| Mixing heterogeneity | By-products rise to 14% | Maintain 0.5 kW m⁻³ specific power; use multiple impellers | [10] |

| Lewis-acid waste | 1.1 kg AlCl₃ waste kg⁻¹ product | Adopt recyclable metal-triflate or zeolite catalysts | [11] [5] |

| Purity drift | Quaternary salt rises above 0.3% | Inline pH monitoring and double extraction before acidification | [2] |